5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
5-chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3N2S/c5-2-1(4(6,7)8)10-3(9)11-2/h(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSFDPSQZUDQKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159036 | |
| Record name | 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134880-91-4 | |
| Record name | 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134880914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine is the BRAF and C-RAF enzymes . These enzymes are involved in stimulating cell division and can play a role in the development of cancers.
Mode of Action
The compound works by blocking the action of these proteins. By inhibiting BRAF and blocking dysregulated signalling pathways, it can affect cancer cell growth and survival.
Biological Activity
5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine is a heterocyclic compound with significant potential in medicinal and agricultural chemistry due to its diverse biological activities. The compound's structure includes a thiazole ring, a chlorine atom, and a trifluoromethyl group, which contribute to its unique chemical properties and biological interactions.
- Molecular Formula : CHClFNS
- Molecular Weight : Approximately 196.59 g/mol
- Structural Features :
- Thiazole ring enhances biological activity.
- Trifluoromethyl group increases lipophilicity and metabolic stability.
Antimicrobial Activity
The thiazole derivatives, including this compound, have shown promising antimicrobial properties. Studies have demonstrated that thiazole compounds can exhibit significant activity against various bacterial and fungal strains. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 - 12.5 µg/mL |
| Escherichia coli | 6.25 - 12.5 µg/mL |
| Aspergillus fumigatus | 6.25 - 12.5 µg/mL |
| Trichophyton mentagrophytes | 6.25 - 12.5 µg/mL |
These findings suggest that the compound may be effective in treating infections caused by these pathogens, warranting further investigation into its potential as an antimicrobial agent .
Antiprotozoal Activity
Research has indicated that thiazole derivatives can also possess antiprotozoal activity. For instance, certain thiazole compounds have been reported to exhibit potent effects against trypomastigotes of Trypanosoma cruzi, the causative agent of Chagas disease:
- IC against T. cruzi: As low as 0.37 µM for certain derivatives, indicating high potency compared to standard treatments .
Antitumor Activity
This compound has been evaluated for its anticancer properties as well. In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| MGC803 | 3.15 ± 1.68 |
| HTC-116 | 8.17 ± 1.89 |
These results indicate that the compound may be a promising candidate for further development in cancer therapy .
While specific mechanisms of action for this compound are not fully elucidated, the presence of the thiazole ring is known to facilitate interactions with various biological targets such as enzymes and receptors. The trifluoromethyl group is thought to enhance binding affinity due to increased lipophilicity and stability in biological environments .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of thiazole derivatives:
- Antimicrobial Evaluation : A study conducted on various thiazole derivatives showed that modifications at specific positions significantly influenced their antimicrobial potency against both Gram-positive and Gram-negative bacteria .
- Anticancer Studies : Another research highlighted the anticancer potential of thiazole derivatives with IC values lower than conventional chemotherapeutics like doxorubicin, suggesting that structural modifications could enhance efficacy .
- Antiprotozoal Activity : Investigations into antiprotozoal properties revealed that certain thiazole derivatives were significantly more effective than existing treatments for diseases like Chagas disease .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine exhibits notable antimicrobial properties. Thiazole derivatives are known for their antibacterial, antifungal, and antiviral activities. For instance, studies have indicated that compounds with thiazole scaffolds can effectively inhibit pathogens like Mycobacterium tuberculosis . The unique structural features of this compound may enhance its interaction with biological targets, potentially leading to therapeutic effects.
Anticancer Properties
Research has demonstrated that thiazole derivatives often show significant anticancer activity. In vitro studies have reported that similar compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from thiazoles have been tested against human lung adenocarcinoma cells and other malignancies, showing promising results . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the thiazole ring can lead to enhanced potency against cancer cells .
Agricultural Chemistry Applications
Pesticidal Activity
The compound's ability to act as an antimicrobial agent extends to agricultural applications, where it may be utilized as a pesticide or fungicide. Its efficacy against plant pathogens can be attributed to the thiazole ring's inherent biological activity, which is often leveraged in the development of agrochemicals .
Table 1: Biological Activities of this compound
Case Studies
Case Study 1: Antimicrobial Efficacy Against Mycobacterium tuberculosis
In a study aimed at evaluating the antimicrobial potential of thiazole derivatives, this compound was synthesized and tested against Mycobacterium tuberculosis. The results indicated an effective minimum inhibitory concentration (MIC), highlighting its potential as a lead compound for developing new anti-tuberculosis drugs .
Case Study 2: Anticancer Activity Evaluation
In vitro tests were conducted on several cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The compound demonstrated significant cytotoxicity with IC50 values indicating strong potential for further development as an anticancer agent. The SAR analysis revealed that the presence of the trifluoromethyl group significantly enhances the compound's activity against these cell lines .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs, focusing on substituent variations and molecular properties:
*Calculated based on molecular formula.
Key Observations:
- Electronic Effects : The trifluoromethyl (-CF₃) and chloro (-Cl) groups in the target compound create a strong electron-deficient thiazole ring, enhancing reactivity in nucleophilic substitution or cross-coupling reactions compared to methyl (-CH₃) or benzyl-substituted analogs .
- Steric Considerations : Bulky substituents (e.g., benzyl groups) may hinder binding in biological targets, whereas the compact -CF₃ group balances steric and electronic effects .
Physicochemical Properties
- Solubility : The target compound is likely less water-soluble than hydrochloride salts (e.g., 5-chloro-4-methyl-thiazol-2-amine hydrochloride) due to higher lipophilicity .
- Melting Points: Benzyl-substituted analogs (e.g., 5-(3-chlorobenzyl)-4-methyl derivatives) exhibit higher melting points (~200°C) compared to non-benzylated analogs (~150°C), reflecting crystallinity differences .
Preparation Methods
Synthesis of 2-Bromo-1-(trifluoromethyl)-3-chloropropan-1-one
The α-bromoketone is synthesized by brominating 3-chloro-1-(trifluoromethyl)propan-1-one using hydrobromic acid (HBr) in acetic acid at 0–5°C. This step ensures regioselective bromination at the α-position, critical for subsequent cyclization.
Thiourea Preparation
A thiourea derivative is prepared by treating 2-amino-4-chloro-5-(trifluoromethyl)thiazole with benzoyl isothiocyanate in tetrahydrofuran (THF) at room temperature. Base hydrolysis (e.g., NaOH/EtOH) removes the benzoyl protecting group, yielding the free thiourea.
Cyclization and Isolation
The thiourea and α-bromoketone are refluxed in ethanol for 12–16 hours, facilitating nucleophilic attack and cyclization. The crude product is purified via recrystallization from ethanol/water, achieving yields of 82–88% and HPLC purity >98.5%.
Chlorosulfonic Acid-Mediated Cyclization
A patent-published method optimizes a one-pot synthesis leveraging chlorosulfonic acid for simultaneous chlorination and cyclization. This approach avoids intermediate isolation, enhancing efficiency.
Starting Material and Chlorination
Trifluoroethyl acetoacetate is treated with chlorosulfonic acid (0.92–0.98 mol equiv) at −15°C to −5°C, selectively introducing chlorine at the 5-position of the thiazole ring. Vacuum distillation recovers unreacted starting material, minimizing waste.
Thioacetamide Cyclization
The chlorinated intermediate is directly subjected to cyclization with thioacetamide (1.02–1.06 mol equiv) in ethanol under reflux. This step forms the thiazole ring while introducing the 2-amine group. Ethanol solvent is recycled, reducing environmental impact.
Hydrolysis and Acidification
The ethyl ester intermediate undergoes alkaline hydrolysis (15% NaOH, reflux), followed by acidification (HCl) to precipitate the final product. This method achieves yields of 91–93% with a melting point of 163.5–165.0°C.
Microwave-Assisted Optimization
Microwave (MW) irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes. Adapting the Hantzsch method, MW conditions (150°C, 20 min) in dimethylformamide (DMF) enhance yield to 94% while maintaining purity.
Comparative Analysis of Methods
Mechanistic Insights and Challenges
-
Regioselectivity : The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the 4-position, while chlorination occurs preferentially at the 5-position due to steric and electronic factors.
-
Side Reactions : Over-chlorination (>0.3%) during chlorosulfonic acid treatment necessitates precise temperature control (−15°C to −5°C) to suppress byproducts.
-
Solvent Choice : Ethanol in cyclization minimizes toxicity compared to acetonitrile or DMF, aligning with green chemistry principles .
Q & A
Basic: What are the common synthetic routes for 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine, and how are reaction conditions optimized?
The synthesis typically involves cyclocondensation of precursors like thioureas or thioamides with halogenated intermediates. For example, thiourea derivatives can react with chloro-trifluoromethyl precursors under reflux in acetonitrile, with yields optimized by controlling stoichiometry, temperature (80–100°C), and reaction time (8–12 hours) . Catalysts such as triethylamine or iodine in potassium iodide are critical for regioselectivity . Purification via column chromatography (chloroform:methanol, 9.5:0.5) ensures high purity (>95%) .
Advanced: How can contradictory biological activity data for this compound be resolved in antimicrobial assays?
Discrepancies in reported MIC values (e.g., 0.5–8 μg/mL against Staphylococcus strains ) may arise from variations in bacterial strain susceptibility, assay protocols, or compound purity. To resolve contradictions:
- Standardize testing using CLSI guidelines for broth microdilution.
- Validate purity via HPLC and NMR (>98%) .
- Replicate assays with clinical isolates and reference strains under identical conditions .
- Perform time-kill studies to distinguish bacteriostatic vs. bactericidal effects .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
- NMR : H and C NMR identify substituent patterns (e.g., trifluoromethyl at δ 120–125 ppm for F NMR) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 247.2) .
- Elemental Analysis : Carbon, nitrogen, and sulfur content must align with theoretical values (e.g., C: 34.5%, N: 16.8%) .
Advanced: What computational methods are suitable for predicting its interactions with biological targets like topoisomerase IV?
Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS) can model binding to S. aureus topoisomerase IV. Key steps:
- Retrieve target structure from PDB (e.g., 3FVH).
- Parameterize the compound using Gaussian09 for charge distribution.
- Validate docking poses with free-energy calculations (MM-PBSA) .
- Compare predicted binding affinities with experimental IC values to identify critical residues (e.g., Ser84, Glu88) .
Basic: How is the stability of this compound assessed under storage conditions?
- Accelerated Stability Testing : Expose to 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to detect photodegradants .
- pH Stability : Incubate in buffers (pH 1–13) and quantify decomposition by LC-MS .
Advanced: What crystallographic strategies resolve ambiguities in its solid-state structure?
Single-crystal X-ray diffraction (SHELX suite) is critical:
- Grow crystals via slow evaporation (acetonitrile/ethyl acetate).
- Refine structures with SHELXL-97, using anisotropic displacement parameters for Cl and CF groups .
- Analyze packing motifs (e.g., C–H···Cl interactions) to explain polymorphism .
- Compare experimental data with DFT-optimized geometries (B3LYP/6-311G**) .
Basic: What are the primary biological targets of this compound, and how are they validated?
Known targets include bacterial topoisomerase IV and fungal cytochrome P450. Validation methods:
- Enzyme Inhibition Assays : Measure ATPase activity or DNA supercoiling inhibition .
- Gene Knockout : Compare MIC values against S. aureus ΔparC mutants .
- Fluorescence Quenching : Monitor binding to purified enzymes using tryptophan fluorescence .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
- Substituent Modification : Replace Cl with Br to increase lipophilicity (logP ↑ 0.5 units) .
- Heterocycle Fusion : Attach pyridine or triazole rings to improve target engagement (e.g., 10-fold ↑ activity in [I-26]) .
- Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to correlate electronic descriptors (Hammett σ) with MIC values .
Basic: What safety protocols are recommended for handling this compound in the lab?
- PPE : Nitrile gloves, goggles, and fume hood for powder handling.
- Waste Disposal : Neutralize with 10% NaOH before incineration.
- Genotoxicity Screening : Perform Ames test (TA98 strain) to rule out mutagenicity .
Advanced: How does the trifluoromethyl group influence its pharmacokinetic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
